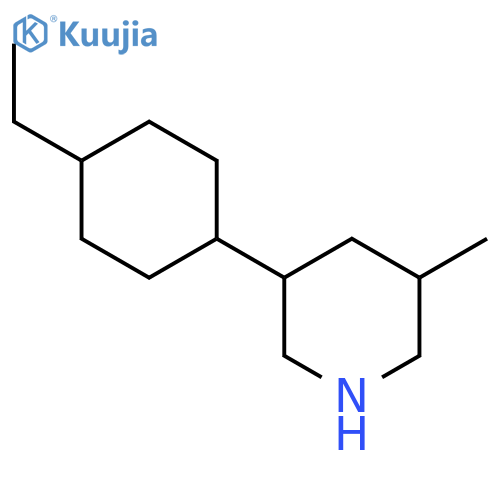Cas no 1692578-52-1 (3-(4-Ethylcyclohexyl)-5-methylpiperidine)

1692578-52-1 structure
商品名:3-(4-Ethylcyclohexyl)-5-methylpiperidine
3-(4-Ethylcyclohexyl)-5-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1692578-52-1
- EN300-722160
- 3-(4-ethylcyclohexyl)-5-methylpiperidine
- 3-(4-Ethylcyclohexyl)-5-methylpiperidine
-
- インチ: 1S/C14H27N/c1-3-12-4-6-13(7-5-12)14-8-11(2)9-15-10-14/h11-15H,3-10H2,1-2H3
- InChIKey: AWAZQCPZPQSNAA-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)CC(C1)C1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 209.214349865g/mol
- どういたいしつりょう: 209.214349865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 12Ų
3-(4-Ethylcyclohexyl)-5-methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722160-2.5g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
| Enamine | EN300-722160-0.5g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
| Enamine | EN300-722160-0.05g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
| Enamine | EN300-722160-5.0g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
| Enamine | EN300-722160-1.0g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
| Enamine | EN300-722160-0.1g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
| Enamine | EN300-722160-0.25g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
| Enamine | EN300-722160-10.0g |
3-(4-ethylcyclohexyl)-5-methylpiperidine |
1692578-52-1 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 |
3-(4-Ethylcyclohexyl)-5-methylpiperidine 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
1692578-52-1 (3-(4-Ethylcyclohexyl)-5-methylpiperidine) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
